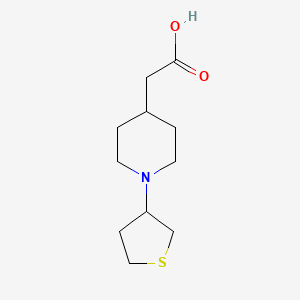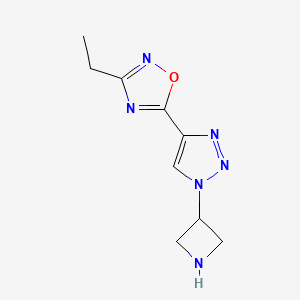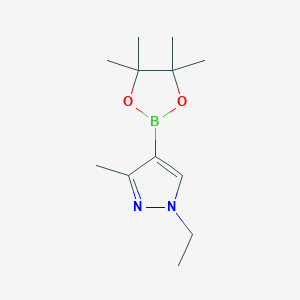![molecular formula C11H13BrN2O2S2 B1470153 3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imin-hydrobromid CAS No. 1820590-82-6](/img/structure/B1470153.png)
3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imin-hydrobromid
Übersicht
Beschreibung
“3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the molecular formula C25H23N3O5S3 . It is a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole core is substituted at the 3-position with an allyl group and at the 6-position with a methylsulfonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 758.4±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . It also has a molar refractivity of 146.1±0.5 cm3, a polar surface area of 146 Å2, and a molar volume of 396.5±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antidepressive und Antikonvulsive Wirkungen
Diese Verbindung, als Teil der Benzo[d]thiazol-Derivate, wurde auf ihre potenziellen antidepressiven und antikonvulsiven Wirkungen untersucht. Studien deuten darauf hin, dass bestimmte Derivate eine signifikante Abnahme der Immobilitätsdauer in Zwangsschwimmtests zeigen können, was auf eine antidepressive Aktivität hindeutet, und antikonvulsive Wirkungen in maximalen Elektroschockkrampftests aufweisen .
Biochemische Forschung: Antiproliferative Eigenschaften
In der biochemischen Forschung wurde das Benzo[d]thiazol-Gerüst zur Entwicklung von Derivaten mit antiproliferativen Eigenschaften gegen verschiedene humane Krebszelllinien verwendet. Dies deutet auf das Potenzial solcher Verbindungen bei der Entwicklung neuer Krebsmedikamente hin .
Umweltwissenschaften: Analyse von mikrobiellen Metaboliten
Derivate von Benzo[d]thiazol wurden aus der Fermentationsbrühe von antarktischen Pilzen isoliert, was die Relevanz der Verbindung bei der Untersuchung mikrobieller Metaboliten und ihrer einzigartigen molekularbiologischen Mechanismen zeigt .
Materialwissenschaften: Temperaturabhängige Synthese
Das Gerüst der Verbindung wurde in der Materialwissenschaft für temperaturabhängige Syntheseprozesse eingesetzt. Dies umfasst die Entwicklung neuartiger Materialien durch intermolekulare Annulationen, die für die Herstellung fortschrittlicher Materialien mit spezifischen Eigenschaften von entscheidender Bedeutung sind .
Industrielle Anwendungen: Karbonanhydrase-Inhibitorische Aktivität
In industriellen Anwendungen wurden Benzo[d]thiazol-Derivate synthetisiert, um eine karbonanhydrase-inhibitorische Aktivität zu zeigen. Diese Aktivität ist in verschiedenen physiologischen Prozessen wie Atmung, Gasaustausch und pH-Regulation wichtig, die für industrielle Enzym-Anwendungen genutzt werden können .
Zukünftige Richtungen
While specific future directions for this compound were not found in the available literature, benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, potential biological activities, and applications in drug development .
Eigenschaften
IUPAC Name |
6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2.BrH/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSFLCJJHLBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)
![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)


![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)



![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)


![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)

